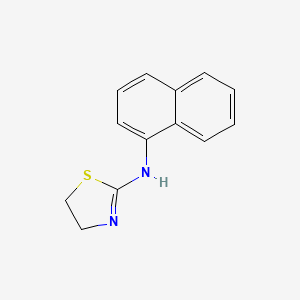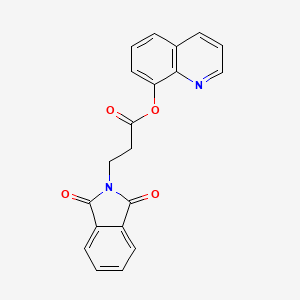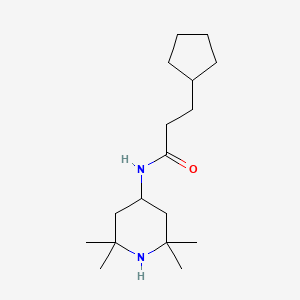
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the cannabinoid receptor type 2 (CB2), which is expressed on immune cells and is involved in the regulation of inflammation and immune responses.
作用机制
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide exerts its effects by selectively binding to the CB2 receptor, which is expressed on immune cells. This binding leads to the activation of various intracellular signaling pathways, resulting in the modulation of immune responses and inflammation. This compound has also been shown to have direct effects on cancer cells, inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the modulation of T cell and B cell responses, and the inhibition of angiogenesis. Additionally, this compound has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
实验室实验的优点和局限性
One of the main advantages of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide is its high selectivity for the CB2 receptor, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the study of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, there is a need for further studies on the safety and efficacy of this compound in humans, particularly in the context of inflammatory and autoimmune diseases. Finally, there is a need for the development of more potent and selective CB2 receptor agonists for the treatment of various diseases.
合成方法
The synthesis of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide involves several steps, starting with the reaction of 2,5-dimethylbenzoyl chloride with 3-pyridinemethanol to form this compound. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. Additionally, this compound has been shown to have anticancer properties, particularly in breast cancer and glioblastoma.
属性
IUPAC Name |
2,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-6-12(2)14(8-11)15(18)17-10-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRNQBIUTJCRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(5-chloro-2-thienyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5795389.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5795394.png)

![2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)





![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

